Constitutional Isomerism: Inverted Hydrogen-Bond Topology Versus Isoquinoline-3-carboxamide
N-Isoquinolin-3-ylformamide and isoquinoline-3-carboxamide are constitutional isomers with identical molecular formula C₁₀H₈N₂O (exact mass 172.0637 Da). In the formamide, the nitrogen is directly attached to the isoquinoline C3 (ring–NH–CHO), placing the carbonyl oxygen distal to the ring and the formyl hydrogen as the primary H-bond donor. In the carboxamide, the carbonyl carbon is directly attached to C3 (ring–CO–NH₂), placing the oxygen proximal to the ring with the NH₂ group as the H-bond donor. This reversed connectivity results in distinct topological polar surface area (tPSA: 45.48 Ų for the formamide vs. computationally predicted ~56 Ų for the carboxamide) and altered H-bond donor/acceptor spatial vectors . The formamide features 1 H-bond donor and 2 H-bond acceptors, with the donor oriented away from the ring plane, while the carboxamide orients its NH₂ donors differently relative to the aromatic system .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and H-bond donor/acceptor spatial orientation |
|---|---|
| Target Compound Data | tPSA = 45.48 Ų; H-bond donors = 1, H-bond acceptors = 2; N-attached formamide (NH–CHO) with donor oriented away from ring plane |
| Comparator Or Baseline | Isoquinoline-3-carboxamide: tPSA ≈ 56 Ų (computed); H-bond donors = 1 (amide NH₂ counted as 1 donor equivalent), H-bond acceptors = 2; C-attached carboxamide with donor oriented differently relative to ring |
| Quantified Difference | ΔtPSA ≈ 10.5 Ų (formamide lower); reversed spatial orientation of the H-bond donor vector |
| Conditions | Computational prediction based on SMILES structures: O=CNC1=CC2=C(C=N1)C=CC=C2 (formamide) vs. NC(=O)C1=CC2=CC=CC=C2C=N1 (carboxamide) |
Why This Matters
The inverted H-bond topology directly impacts molecular recognition by biological targets—a formamide NH donor cannot be replaced by a carboxamide NH₂ donor without altering binding geometry, making these isomers non-interchangeable in structure-based drug design or chemical biology probe development.
